alpha-Pinene
Overview
Description
Alpha-pinene is an organic compound belonging to the terpene class. It is one of the two isomers of pinene, the other being beta-pinene. This compound is a bicyclic monoterpene with the molecular formula C10H16. It is found in the essential oils of many coniferous trees, notably the Pinus and Picea species, as well as in the essential oils of rosemary (Rosmarinus officinalis) and Satureja myrtifolia . This compound is known for its distinctive pine-like aroma and is widely used in fragrances, flavorings, and medicines .
Mechanism of Action
Alpha-Pinene (α-Pinene) is a monoterpene found in many plants’ essential oils, known for its wide range of pharmacological activities . This article will explore the mechanism of action of α-Pinene, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary targets of α-Pinene are diverse, reflecting its broad range of pharmacological activities. It has been shown to have an inhibitory effect on inflammation, including the inhibition of NF-kB, LTB4, and IL-1β . In cancer cells, α-Pinene targets cell cycle regulators, leading to cell cycle arrest . It also targets bacterial cells, exhibiting antibacterial properties .
Mode of Action
α-Pinene interacts with its targets in various ways, leading to different outcomes depending on the target. For instance, in cancer cells, α-Pinene prevents cell proliferation by causing cell cycle arrest at the G2/M phase . It also modulates the inflammatory response by inhibiting key inflammatory mediators such as NF-kB, LTB4, and IL-1β . In bacterial cells, α-Pinene induces heat shock, modifying the DnaKJE-σ32 complex .
Biochemical Pathways
α-Pinene affects several biochemical pathways. It induces oxidative stress in roots, enhancing the generation of reactive oxygen species (ROS), leading to increased lipid peroxidation, disruption of membrane integrity, and elevated antioxidant enzyme levels . In cancer cells, α-Pinene modulates the NF-kB signaling pathway, resulting in reduced nuclear translocation of NF-kB p65 and decreased total intracellular NF-kB p65 levels .
Pharmacokinetics
Research has shown that nanoemulsion-based formulations can be used to improve the delivery of α-pinene, enhancing its therapeutic efficacy and cytotoxicity activity .
Result of Action
The molecular and cellular effects of α-Pinene’s action are diverse. It has been shown to inhibit the growth of bacteria , modulate the inflammatory response , and prevent cell proliferation in cancer cells . These effects are often associated with the induction of oxidative stress, modulation of inflammatory mediators, and alteration of cell cycle regulation.
Action Environment
The action, efficacy, and stability of α-Pinene can be influenced by various environmental factors. For instance, the formulation of α-Pinene into nanoemulsions can enhance its therapeutic efficacy . Additionally, the relative abundance of different stereoisomers of α-Pinene can vary within species, potentially influencing its biological activity .
Biochemical Analysis
Biochemical Properties
Alpha-Pinene has been shown to exert antioxidant activity . It interacts with various biomolecules, including oxidant markers, nitrite, and malondialdehyde in both cortex and striatum . In addition, this compound counteracts the fall in antioxidant enzymes, including superoxide dismutase, catalase, and glutathione in the cortex and striatum .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by improving changes in body weight, rotarod activity, time taken to cross the narrow beam, and locomotor activity . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It significantly decreases the elevation in oxidant markers, nitrite, and malondialdehyde in both cortex and striatum . It also counteracts the fall in antioxidant enzymes, including superoxide dismutase, catalase, and glutathione in the cortex and striatum .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to alleviate motor activity in an animal model of Huntington’s Disease via enhancing antioxidant capacity .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
It could interact with transporters or binding proteins, as well as affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-pinene can be synthesized through various methods, including the distillation of turpentine obtained from pine trees. The process involves collecting pine needles, drying them, grinding them, and then performing reflux extraction with 60% alcohol. The resulting turpentine is then subjected to fractional distillation to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of the paper pulping process from crude sulfate turpentine. The turpentine is distilled to separate this compound from other components .
Chemical Reactions Analysis
Types of Reactions: Alpha-pinene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the key reactions include:
Reduction: this compound can be reduced to form pinane using hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo halogenation reactions to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), tungsten-based polyoxometalate catalyst, temperature range of 30-70°C.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Pinane.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Alpha-pinene has a wide range of scientific research applications across various fields:
Comparison with Similar Compounds
Alpha-pinene is often compared with its isomer, beta-pinene, as well as other similar compounds such as camphene, limonene, and 3-carene:
Beta-pinene: Both this compound and beta-pinene are monoterpenes found in essential oils of coniferous trees.
Camphene: Camphene is another monoterpene with a similar structure to this compound but differs in its chemical reactivity and applications.
Limonene: Limonene is a monocyclic monoterpene with a citrus aroma, commonly found in citrus fruit peels. It has different chemical properties and applications compared to this compound.
3-Carene: 3-Carene is a bicyclic monoterpene with a sweet, pungent odor.
This compound’s unique chemical structure and reactivity make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2,6,6-trimethylbicyclo[3.1.1]hept-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWFGVWFFZKLTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2CC1C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Record name | ALPHA-PINENE | |
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Related CAS |
6993-66-4 | |
Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, dimer | |
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DSSTOX Substance ID |
DTXSID4026501 | |
Record name | alpha-Pinene | |
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Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Alpha-pinene appears as a clear colorless liquid with a turpentine odor. Flash point 91 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent., Liquid, Colorless liquid with an odor of turpentine; [HSDB], Colourless mobile liquid; warm, resinous, pine-like aroma | |
Record name | ALPHA-PINENE | |
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Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl- | |
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Record name | alpha-Pinene | |
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Record name | alpha-Pinene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
313.2 °F at 760 mmHg (NTP, 1992), 156 °C at 760 mm Hg | |
Record name | ALPHA-PINENE | |
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Record name | ALPHA-PINENE | |
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Flash Point |
91 °F (NTP, 1992), 33 °C, 91 °F (33 °C) (CLOSED CUP) | |
Record name | ALPHA-PINENE | |
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Record name | alpha-Pinene | |
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Record name | ALPHA-PINENE | |
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Solubility |
ALMOST INSOLUBLE IN PROPYLENE GLYCOL & GLYCERINE, Sol in alcohol, chloroform, ether, glacial acetic acid, fixed oils, In water, 2.49 mg/L at 25 °C, Insoluble in water; soluble in oils, Soluble (in ethanol) | |
Record name | ALPHA-PINENE | |
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Record name | alpha-Pinene | |
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Density |
0.858 (USCG, 1999) - Less dense than water; will float, Density: 0.8592 at 20 °C/4 °C, DENSITY: 0.8625 AT 15 °C, 0.855-0.860 | |
Record name | ALPHA-PINENE | |
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Record name | ALPHA-PINENE | |
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Record name | alpha-Pinene | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1328/ | |
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Vapor Density |
4.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.7 (Air = 1) | |
Record name | ALPHA-PINENE | |
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Vapor Pressure |
10 mmHg at 99.1 °F (NTP, 1992), 4.75 [mmHg], 4.75 mm Hg at 25 °C | |
Record name | ALPHA-PINENE | |
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Record name | alpha-Pinene | |
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Color/Form |
Colorless, transparent liquid, COLORLESS, MOBILE LIQUID | |
CAS No. |
80-56-8, 25766-18-1, 2437-95-8 | |
Record name | ALPHA-PINENE | |
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Record name | Pinene resin | |
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Record name | (±)-α-Pinene | |
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Record name | Bicyclo(3.1.1)hept-2-ene, 2,6,6-trimethyl-, homopolymer | |
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Record name | Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl- | |
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Melting Point |
-67 °F (NTP, 1992), -62.5 °C | |
Record name | ALPHA-PINENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1343 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ALPHA-PINENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/720 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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